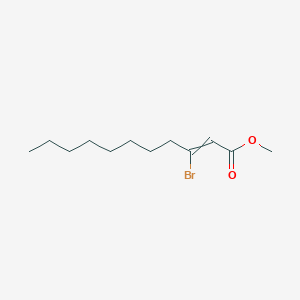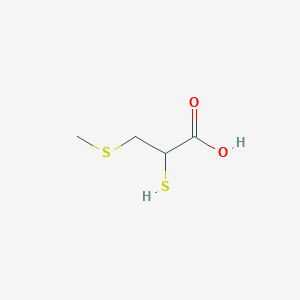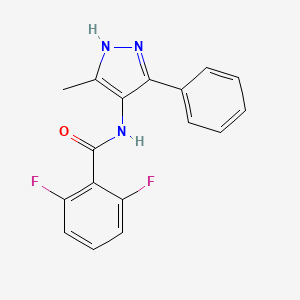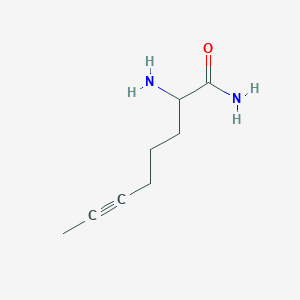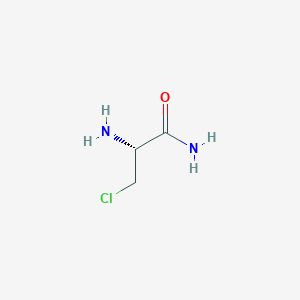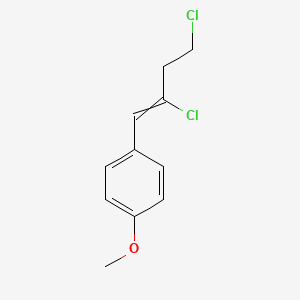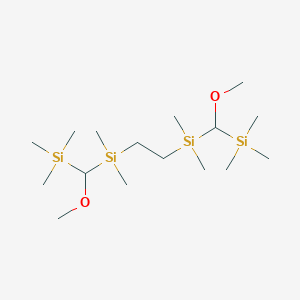
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is an organosilicon compound known for its unique structural properties. This compound is characterized by the presence of silicon-oxygen bonds and multiple methyl groups, which contribute to its stability and reactivity. It is commonly used in various industrial and research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- typically involves the hydrosilylation reaction between silicon hydrides and epoxides. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions . The reaction proceeds through the addition of silicon-hydrogen bonds across the carbon-oxygen double bond of the epoxide, resulting in the formation of the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds and trimethylsilyl groups play a crucial role in its reactivity and stability. These functional groups enable the compound to form stable complexes with other molecules, facilitating its use in various chemical reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dioxa-2,9-disiladecane, 2,2,4,7,9,9-hexamethyl-: Another organosilicon compound with similar structural features but different reactivity and applications.
2,2,9,9-Tetramethyl-3,8-dioxa-2,9-disiladecane: Shares similar silicon-oxygen bonds but differs in the number and position of methyl groups.
1,4-Butanediol bis(trimethylsilyl) ether: Contains similar trimethylsilyl groups but has a different backbone structure.
Uniqueness
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is unique due to its specific arrangement of silicon-oxygen bonds and multiple trimethylsilyl groups. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry .
Propiedades
Número CAS |
833460-48-3 |
|---|---|
Fórmula molecular |
C16H42O2Si4 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
[methoxy-[2-[[methoxy(trimethylsilyl)methyl]-dimethylsilyl]ethyl-dimethylsilyl]methyl]-trimethylsilane |
InChI |
InChI=1S/C16H42O2Si4/c1-17-15(19(3,4)5)21(9,10)13-14-22(11,12)16(18-2)20(6,7)8/h15-16H,13-14H2,1-12H3 |
Clave InChI |
VHGXXIOVGSRKNN-UHFFFAOYSA-N |
SMILES canónico |
COC([Si](C)(C)C)[Si](C)(C)CC[Si](C)(C)C(OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


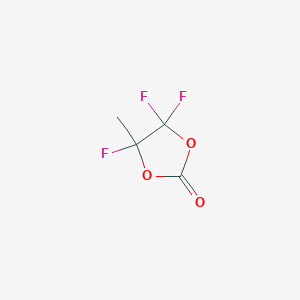
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
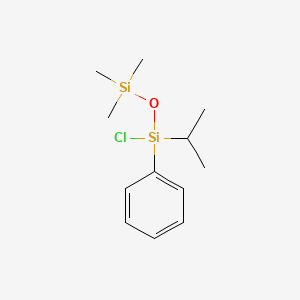
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
